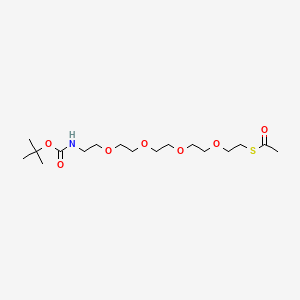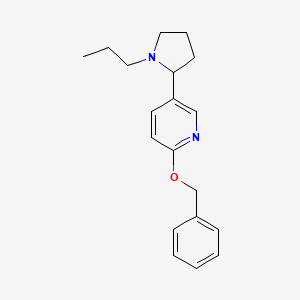![molecular formula C31H29ClN4O5 B11825656 9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine](/img/structure/B11825656.png)
9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine is a synthetic nucleoside analog. It is primarily used in the field of biochemistry and molecular biology, particularly in the synthesis of DNA and RNA oligonucleotides. This compound is known for its ability to introduce specific modifications into nucleic acids, which can be useful for various research and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine typically involves multiple stepsThe reaction conditions often involve the use of protecting groups such as dimethoxytrityl (DMT) and benzoyl groups to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated DNA synthesizers. The process includes the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain, followed by deprotection and purification steps to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine: has several scientific research applications:
Chemistry: Used in the synthesis of modified nucleotides for studying DNA and RNA structures.
Biology: Employed in the development of probes for detecting specific nucleic acid sequences.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of oligonucleotides for research and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of 9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal DNA and RNA synthesis, leading to the inhibition of cellular processes such as replication and transcription. This compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a valuable tool for studying these processes .
Comparación Con Compuestos Similares
9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine: can be compared with other nucleoside analogs such as:
- 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine
- DMT-dA(bz) Phosphoramidite
- DMT-dC(bz) Phosphoramidite
- DMT-dT Phosphoramidite
These compounds share similar structural features but differ in their specific nucleobase and functional groups. The uniqueness of This compound lies in its specific modifications, which provide distinct properties and applications .
Propiedades
Fórmula molecular |
C31H29ClN4O5 |
|---|---|
Peso molecular |
573.0 g/mol |
Nombre IUPAC |
(2R,3S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C31H29ClN4O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(37)16-27(41-26)36-19-35-28-29(32)33-18-34-30(28)36/h3-15,18-19,25-27,37H,16-17H2,1-2H3/t25-,26+,27-/m0/s1 |
Clave InChI |
CXZJWEIBSTWESH-VJGNERBWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@H](O4)N5C=NC6=C5N=CN=C6Cl)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)










![(1'R,2S,8'aR)-1'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,2'-indolizine]](/img/structure/B11825638.png)
![tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11825647.png)
![2-(4-Bromophenyl)dibenzo[f,h]quinoxaline](/img/structure/B11825653.png)
